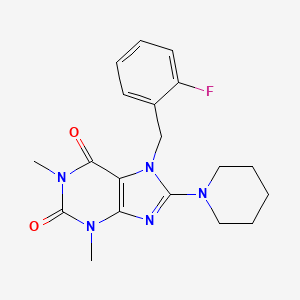![molecular formula C23H16ClN3O4S B11674034 (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11674034.png)
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a nitrobenzyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and nitrobenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the thiazole ring and nitrobenzyl ether suggests possible interactions with biological targets.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Another thiazole derivative with different substituents.
Uniqueness
What sets (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a nitrobenzyl ether and a chlorophenyl group in the same molecule is particularly noteworthy.
Eigenschaften
Molekularformel |
C23H16ClN3O4S |
|---|---|
Molekulargewicht |
465.9 g/mol |
IUPAC-Name |
(5E)-2-(2-chlorophenyl)imino-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16ClN3O4S/c24-19-3-1-2-4-20(19)25-23-26-22(28)21(32-23)13-15-7-11-18(12-8-15)31-14-16-5-9-17(10-6-16)27(29)30/h1-13H,14H2,(H,25,26,28)/b21-13+ |
InChI-Schlüssel |
MBTBHOLUWAGNEW-FYJGNVAPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11673960.png)
![(5E)-3-Phenyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one](/img/structure/B11673961.png)
![Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11673963.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B11673964.png)
![2-[(4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B11673965.png)
![4-(2-methoxyphenyl)-N-[(Z)-(3-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11673966.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673970.png)

![N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11673978.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673993.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674003.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11674011.png)
![2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B11674015.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11674026.png)
